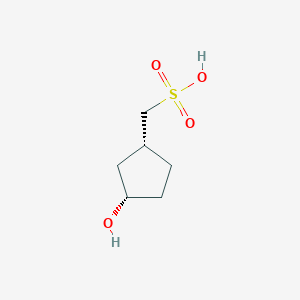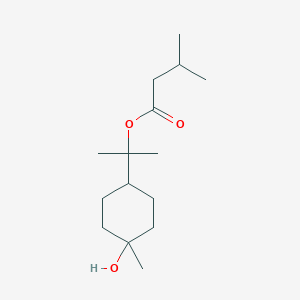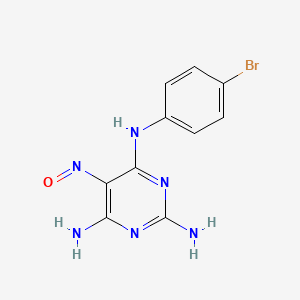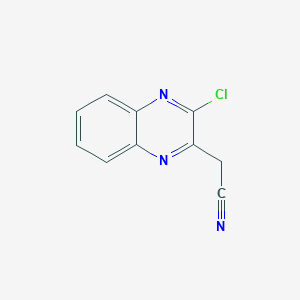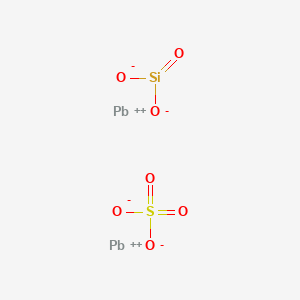
Lead(II) silicate sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilead silicate sulfate is an inorganic compound with the chemical formula Pb₂(SiO₃)(SO₄) It is a lead-based compound that combines silicate and sulfate anions
準備方法
Synthetic Routes and Reaction Conditions
Dilead silicate sulfate can be synthesized through high-temperature calcination processes. One common method involves the reaction of lead(II) oxide (PbO), silicon dioxide (SiO₂), and sulfuric acid (H₂SO₄) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
In industrial settings, dilead silicate sulfate is produced using similar high-temperature calcination techniques. The raw materials, including lead(II) oxide, silicon dioxide, and sulfuric acid, are mixed in precise stoichiometric ratios and heated in a furnace. The resulting product is then purified and processed for various applications.
化学反応の分析
Types of Reactions
Dilead silicate sulfate undergoes several types of chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental lead or other lower oxidation state compounds.
Substitution: The silicate and sulfate groups can participate in substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly employed.
Substitution: Reactions with other metal salts or acids can lead to the formation of new compounds.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) and other lead oxides.
Reduction: Elemental lead (Pb) and lead(II) compounds.
Substitution: Various lead silicates and sulfates depending on the reacting species.
科学的研究の応用
Dilead silicate sulfate has several scientific research applications, including:
Materials Science: Used in the development of advanced ceramics and glass materials due to its unique thermal and chemical properties.
Chemistry: Serves as a precursor for synthesizing other lead-based compounds and materials.
Biology and Medicine: Investigated for potential use in medical imaging and radiation shielding due to its high lead content.
Industry: Employed in the production of pigments, coatings, and other industrial materials.
作用機序
The mechanism of action of dilead silicate sulfate involves its interaction with various molecular targets and pathways. In materials science, its high lead content and unique chemical structure contribute to its effectiveness as a radiation shield and in other protective applications. The silicate and sulfate groups provide stability and enhance the compound’s overall properties.
類似化合物との比較
Similar Compounds
Lead(II) silicate (PbSiO₃): Similar in structure but lacks the sulfate component.
Lead(II) sulfate (PbSO₄): Contains sulfate but not the silicate group.
Lead(II) oxide (PbO): A simpler lead compound without silicate or sulfate groups.
Uniqueness
Dilead silicate sulfate is unique due to its combination of silicate and sulfate anions, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as advanced materials and industrial processes.
特性
CAS番号 |
67711-86-8 |
|---|---|
分子式 |
O7Pb2SSi |
分子量 |
5.9e+02 g/mol |
IUPAC名 |
dioxido(oxo)silane;lead(2+);sulfate |
InChI |
InChI=1S/H2O4S.O3Si.2Pb/c1-5(2,3)4;1-4(2)3;;/h(H2,1,2,3,4);;;/q;-2;2*+2/p-2 |
InChIキー |
PRPHVBVKHUMTMP-UHFFFAOYSA-L |
正規SMILES |
[O-][Si](=O)[O-].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



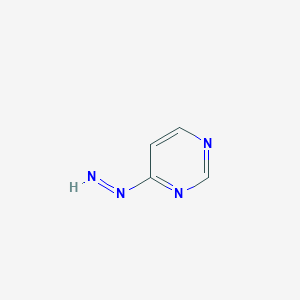


![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
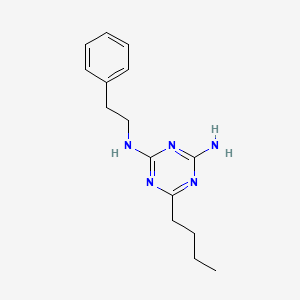
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
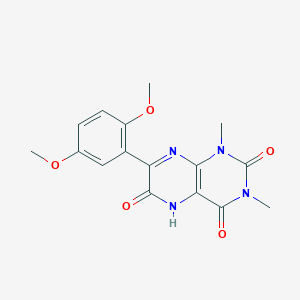
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
